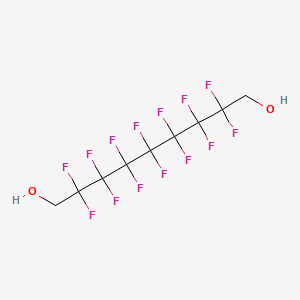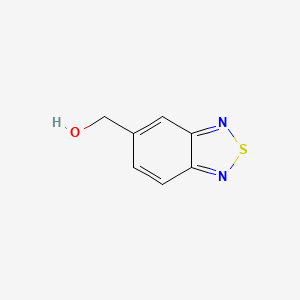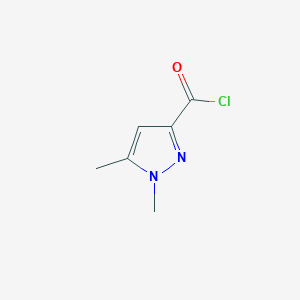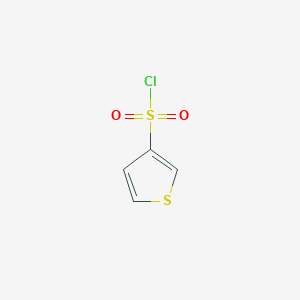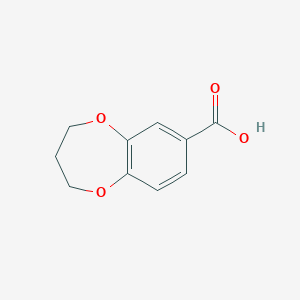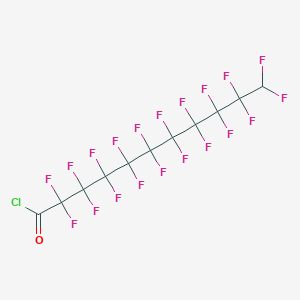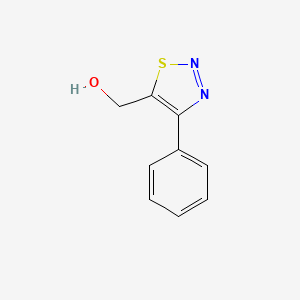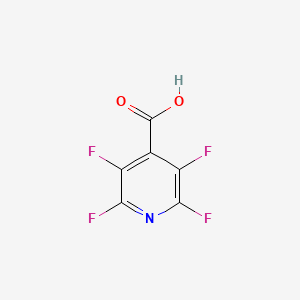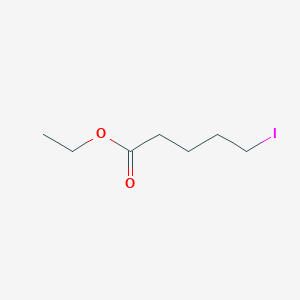
Ethyl 5-iodopentanoate
Overview
Description
Ethyl 5-iodopentanoate is an organic compound with the molecular formula C7H13IO2. It is a derivative of pentanoic acid, where an iodine atom is attached to the fifth carbon of the pentanoate chain. This compound is known for its use in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is primarily used as a chemical intermediate in the synthesis of other compounds.
Biochemical Pathways
This compound is known to be a key intermediate in the synthesis of biotin, also known as vitamin H or B7 . Biotin is an essential growth factor required across the biological kingdom . The compound fits the structural requirements of the key side chain in biotin, making it an important substance in the synthesis of biotin .
Result of Action
As a synthetic intermediate, the primary result of the action of this compound is the production of other chemical compounds. In the context of biotin synthesis, this compound contributes to the formation of the biotin side chain .
Biochemical Analysis
Biochemical Properties
Ethyl 5-iodopentanoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of biotin (vitamin H or B7). It interacts with enzymes and proteins involved in the synthesis of biotin, such as biotin synthase. The iodine atom in this compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes and proteins .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the iodine atom in this compound can affect the activity of thyroid hormones, which play a crucial role in regulating metabolism and gene expression in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through halogen bonding, which can lead to enzyme inhibition or activation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, such as thyroid dysfunction and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of biotin. It interacts with enzymes such as biotin synthase and other cofactors involved in the metabolic process. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic activity in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-iodopentanoate can be synthesized through several methods. One common method involves the reaction of 5-iodopentanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, forming this compound and water as by-products .
Another synthetic route involves the use of 5-bromopentanoic acid, which is first converted to 5-iodopentanoic acid through a halogen exchange reaction using sodium iodide. The resulting 5-iodopentanoic acid is then esterified with ethanol to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted pentanoates.
Reduction Reactions: The compound can be reduced to ethyl 5-pentanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 5-iodopentanoic acid or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone is commonly used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Major Products Formed
Substitution: Ethyl 5-hydroxypentanoate, ethyl 5-aminopentanoate, and ethyl 5-thiopentanoate.
Reduction: Ethyl 5-pentanoate.
Oxidation: 5-iodopentanoic acid.
Scientific Research Applications
Ethyl 5-iodopentanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 5-iodopentanoate can be compared with other similar compounds, such as:
Ethyl 5-bromopentanoate: Similar in structure but with a bromine atom instead of iodine.
Ethyl 5-chloropentanoate: Contains a chlorine atom and is even less reactive than the bromo and iodo derivatives.
Ethyl 5-fluoropentanoate: The fluorine atom makes it the least reactive among the halogenated pentanoates.
This compound is unique due to its high reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-iodopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVQSRJJSDAXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400221 | |
| Record name | Ethyl 5-iodopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41302-32-3 | |
| Record name | Ethyl 5-iodopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of Ethyl 5-iodopentanoate in the synthesis of Ethyl 6-oxotridecanoate?
A1: this compound serves as a crucial building block in the synthesis of Ethyl 6-oxotridecanoate. [] It acts as an alkylating agent, reacting with a thiol ester intermediate formed from octanoic acid. This reaction, facilitated by a palladium catalyst (Pearlman's Catalyst), results in the formation of a new carbon-carbon bond, ultimately leading to the desired ketone product, Ethyl 6-oxotridecanoate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



